molecular formula C24H21N3O2S B2770335 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207022-21-6

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2770335
CAS No.: 1207022-21-6
M. Wt: 415.51
InChI Key: TYHVUAFVZCNUIS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms. It also has a thioether group (-S-) and an amide group (-CONH2), both of which can significantly affect the compound’s reactivity and properties .


Molecular Structure Analysis

The exact molecular structure can be determined using techniques like X-ray crystallography . The compound likely has a complex three-dimensional structure due to the presence of the imidazole ring and various functional groups .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the imidazole ring might participate in nucleophilic substitution or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and melting point .

Scientific Research Applications

  • Anticonvulsant Activity : A study by Aktürk et al. (2002) found that derivatives of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide demonstrated anticonvulsant activity against seizures induced by maximal electroshock (MES) (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

  • Central Nervous System Penetrability : Rosen et al. (1990) studied a compound closely related to our target chemical, which acted as a highly potent serotonin-3 receptor antagonist. This research indicated its effective penetration of the blood-brain barrier upon peripheral administration, highlighting its potential as a pharmacological tool for in vitro and in vivo studies of serotonin-3 receptor compounds (Rosen, Seeger, Mclean, Nagel, Ives, Guarino, Bryce, Furman, Roth, & Chalabi, 1990).

  • Pharmacological Evaluation for Various Therapeutic Applications : Faheem (2018) explored the pharmacological potential of novel derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research is significant for understanding the broad therapeutic potential of similar compounds (Faheem, 2018).

  • Cytotoxic Activity Against Cancer Cell Lines : Ding et al. (2012) synthesized novel compounds based on imidazo[2,1-b]thiazole scaffolds and tested their cytotoxicity against human cancer cell lines. The results indicated potential inhibitory effects on cancer cells, demonstrating the compound's relevance in cancer research (Ding, Chen, Zhang, Xin, Wang, Song, Jiang, Chen, Xu, & Tan, 2012).

  • Antimicrobial and Hemolytic Activity : Gul et al. (2017) investigated a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides for their antimicrobial and hemolytic activity, demonstrating their potential in addressing microbial infections (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

  • Antioxidant Agent : Hossan (2020) synthesized 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives and evaluated their potential as antioxidant agents, indicating a novel application in combating oxidative stress-related diseases (Hossan, 2020).

  • Antibacterial and Antifungal Activities : Bharti et al. (2010) synthesized and characterized arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines, which displayed significant antibacterial and antifungal activities (Bharti, Nath, Tilak, & Singh, 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors .

Future Directions

The future research directions would depend on the compound’s intended applications. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-29-21-14-12-18(13-15-21)22-16-25-24(27(22)20-10-6-3-7-11-20)30-17-23(28)26-19-8-4-2-5-9-19/h2-16H,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHVUAFVZCNUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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